molecular formula C11H15N B1427978 2-Methyl-3-phenylpyrrolidine CAS No. 33562-39-9

2-Methyl-3-phenylpyrrolidine

Cat. No.: B1427978
CAS No.: 33562-39-9
M. Wt: 161.24 g/mol
InChI Key: JZLQMGWQLRCDIE-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpyrrolidine is an organic compound with the molecular formula C11H15N. It is a pyrrolidine derivative, characterized by a five-membered nitrogen-containing ring with a methyl group at the second position and a phenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and a dipolarophile, such as an olefin . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of Raney® nickel as a catalyst in a low boiling point alcohol (e.g., 1-propanol) at high temperatures is a common approach in continuous flow synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidine derivatives .

Scientific Research Applications

2-Methyl-3-phenylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpyrrolidine involves its interaction with specific molecular targets. For instance, docking analyses suggest that it binds to the podophyllotoxin pocket of gamma tubulin, which is associated with its anticancer activity . The compound’s structure allows it to fit into the active sites of various enzymes and receptors, influencing their activity and leading to biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the methyl and phenyl substitutions.

    2-Methylpyrrolidine: Lacks the phenyl group.

    3-Phenylpyrrolidine: Lacks the methyl group.

Uniqueness: 2-Methyl-3-phenylpyrrolidine is unique due to the presence of both the methyl and phenyl groups, which confer distinct steric and electronic properties. These substitutions enhance its binding affinity and selectivity towards specific biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-3-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLQMGWQLRCDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33562-39-9
Record name 2-methyl-3-phenylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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